molecular formula C15H12O6 B140448 6,6'-Methylenebis-1,3-benzodioxol-5-ol CAS No. 78188-48-4

6,6'-Methylenebis-1,3-benzodioxol-5-ol

Cat. No.: B140448
CAS No.: 78188-48-4
M. Wt: 288.25 g/mol
InChI Key: PMMQCXVUBOIIPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,6’-Methylenebis-1,3-benzodioxol-5-ol is an organic compound with the molecular formula C15H12O6 and a molecular weight of 288.252 g/mol It is characterized by the presence of two benzodioxole rings connected by a methylene bridge, with hydroxyl groups at the 5-positions of each ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Methylenebis-1,3-benzodioxol-5-ol typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two benzodioxole rings. The reaction conditions, such as temperature, pH, and solvent, can significantly influence the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of 6,6’-Methylenebis-1,3-benzodioxol-5-ol may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of catalysts, controlled temperature and pressure, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,6’-Methylenebis-1,3-benzodioxol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Dihydro derivatives.

    Substitution: Ethers, esters, and other substituted derivatives.

Scientific Research Applications

6,6’-Methylenebis-1,3-benzodioxol-5-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 6,6’-Methylenebis-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s unique structure allows it to modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,3-Benzodioxole-5-ol: A simpler analog with a single benzodioxole ring.

    6,6’-Methylenebis-1,3-benzodioxole: Lacks the hydroxyl groups present in 6,6’-Methylenebis-1,3-benzodioxol-5-ol.

Uniqueness

6,6’-Methylenebis-1,3-benzodioxol-5-ol is unique due to the presence of two benzodioxole rings connected by a methylene bridge and hydroxyl groups at the 5-positions. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

6-[(6-hydroxy-1,3-benzodioxol-5-yl)methyl]-1,3-benzodioxol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-10-4-14-12(18-6-20-14)2-8(10)1-9-3-13-15(5-11(9)17)21-7-19-13/h2-5,16-17H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMMQCXVUBOIIPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC3=CC4=C(C=C3O)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445846
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78188-48-4
Record name AGN-PC-0NBMOG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Reactant of Route 2
Reactant of Route 2
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Reactant of Route 3
Reactant of Route 3
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Reactant of Route 4
Reactant of Route 4
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Reactant of Route 5
Reactant of Route 5
6,6'-Methylenebis-1,3-benzodioxol-5-ol
Reactant of Route 6
Reactant of Route 6
6,6'-Methylenebis-1,3-benzodioxol-5-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.